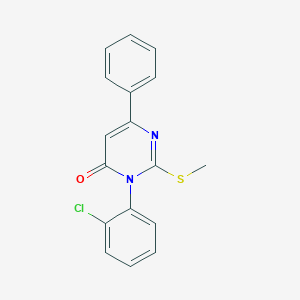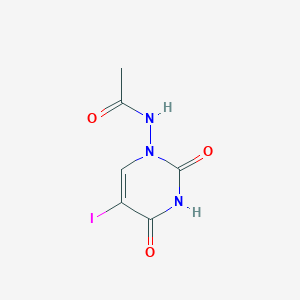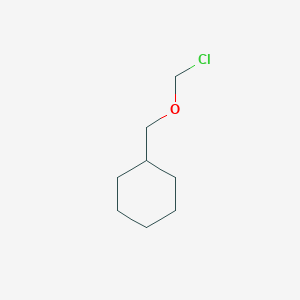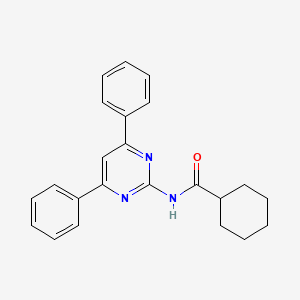![molecular formula C16H11NS B12918910 9-[(Prop-2-yn-1-yl)sulfanyl]acridine CAS No. 112664-87-6](/img/structure/B12918910.png)
9-[(Prop-2-yn-1-yl)sulfanyl]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Prop-2-yn-1-ylthio)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Métodos De Preparación
The synthesis of 9-(Prop-2-yn-1-ylthio)acridine typically involves the condensation of appropriate acridine derivatives with propargylamine. One common method includes the reaction of acridine-9-carboxylic acid with propargylamine in the presence of coupling agents like HOBt and EDCI in dry acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
9-(Prop-2-yn-1-ylthio)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
9-(Prop-2-yn-1-ylthio)acridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(Prop-2-yn-1-ylthio)acridine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
9-(Prop-2-yn-1-ylthio)acridine can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties and use as an antimicrobial agent.
Amsacrine (m-AMSA): A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity.
The uniqueness of 9-(Prop-2-yn-1-ylthio)acridine lies in its specific substituent, the prop-2-yn-1-ylthio group, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Propiedades
Número CAS |
112664-87-6 |
|---|---|
Fórmula molecular |
C16H11NS |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
9-prop-2-ynylsulfanylacridine |
InChI |
InChI=1S/C16H11NS/c1-2-11-18-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
Clave InChI |
OHQABHFWCZYZRA-UHFFFAOYSA-N |
SMILES canónico |
C#CCSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

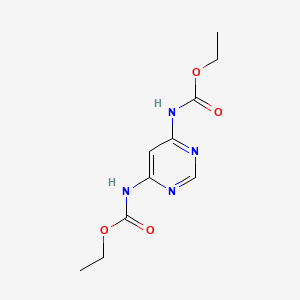
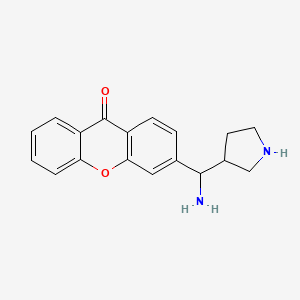

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
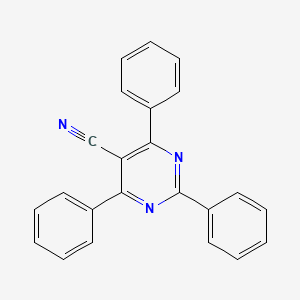
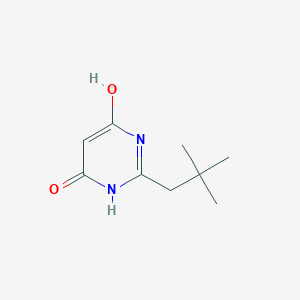
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
